

CINPA1: A Comprehensive Technical Guide to a Novel CAR Inhibitor

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Compound of Interest

Compound Name: CINPA1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of **CINPA1** (CAR Inhibitor Not PXR Activator 1), a potent and selective small-molecule inhibitor of the Constitutive Androstane Receptor (CAR). The information presented herein is intended to support further research and drug development efforts targeting CAR-mediated cellular processes.

Discovery of CINPA1

CINPA1 was identified through a directed high-throughput screening approach aimed at discovering specific inhibitors of the human Constitutive Androstane Receptor (hCAR) that do not activate the Pregnane X Receptor (PXR).[1][2] This specificity is crucial as many previously identified CAR inverse agonists also activate PXR, complicating their use as research tools and therapeutic agents in tissues where both receptors are active.[1][2] **CINPA1**, with the chemical name ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate, emerged as a novel chemical entity capable of reducing CAR-mediated transcription.[3]

Characterization of CINPA1

CINPA1 has been characterized as a potent and selective inhibitor of CAR. Its inhibitory activity and selectivity have been established through various in vitro assays.

Potency and Selectivity

Quantitative analysis demonstrates **CINPA1**'s potent inhibition of CAR and its high selectivity over PXR and other nuclear receptors.

Parameter	Value	Receptor(s)	Notes
IC50	~70 nM	human Constitutive Androstane Receptor (hCAR)	Represents the concentration at which CINPA1 causes 50% inhibition of CAR-mediated transcription.[2]
Selectivity	>90-fold	CAR over PXR	CINPA1 shows significantly higher inhibitory activity against CAR compared to PXR.
Other Receptors	No significant activity	FXR, LXR, PPAR γ , RXR	CINPA1 is selective for CAR and does not significantly interact with a panel of other nuclear receptors.
Cytotoxicity	Not observed up to 30 μ M	-	CINPA1 does not exhibit cytotoxic effects at concentrations well above its effective inhibitory range.[1][2]

In Vitro Pharmacokinetic Profile

The metabolic fate and general pharmacokinetic properties of **CINPA1** have been investigated to guide further in vivo studies.

Parameter	Finding	Experimental System
Metabolism	Converted to two main metabolites, Met1 and Met2.	Human Liver Microsomes (HLMs)
Primary Metabolizing Enzyme	CYP3A4	In vitro enzyme assays
Secondary Metabolizing Enzyme	CYP2D6	In vitro enzyme assays
Metabolite Activity	Metabolite 1 is a very weak CAR inhibitor; Metabolite 2 is inactive.	Cell-based reporter gene and biochemical coregulator recruitment assays.[3][4]
Plasma Protein Binding	Tested in mouse and human plasma.	Rapid equilibrium dialysis.[3]

Mechanism of Action

CINPA1 inhibits CAR activity through a multi-faceted mechanism that involves direct binding to the receptor, alteration of coregulator interactions, and disruption of DNA binding.

Direct Binding to CAR Ligand-Binding Domain

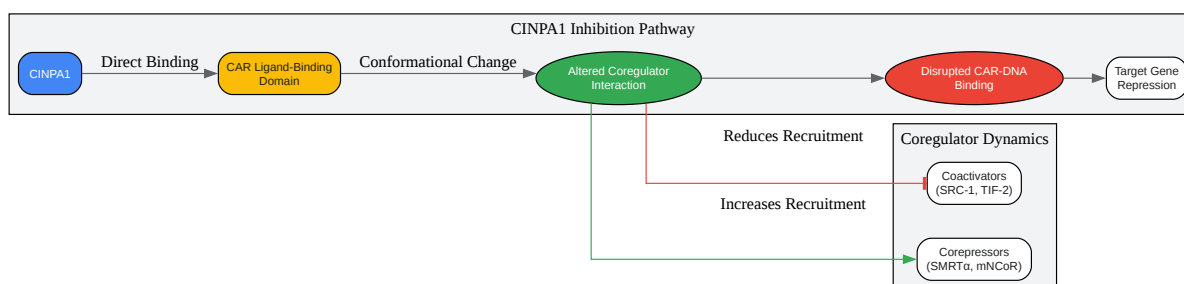
Biophysical and computational studies have confirmed that **CINPA1** directly interacts with the ligand-binding domain (LBD) of CAR.[5] It resides within the ligand-binding pocket, stabilizing the CAR-LBD in a more rigid conformation.[5][6] Molecular dynamics simulations and mutagenesis studies have identified key amino acid residues, such as N165 and H203, that are critical for this interaction through hydrogen bonding, along with other residues involved in hydrophobic contacts.[5]

Modulation of Coregulator Recruitment

Upon binding to the CAR-LBD, **CINPA1** alters the receptor's interaction with transcriptional coregulators.[1] Mammalian two-hybrid assays have shown that **CINPA1** treatment leads to a decrease in the recruitment of coactivators, such as SRC-1 and TIF-2, to the CAR-LBD.[1] Conversely, **CINPA1** enhances the interaction between CAR and corepressors, including SMRT α and mNCoR.[1] This shift in the balance of coregulator binding from activation to repression is a key aspect of its inhibitory function.

Disruption of CAR-DNA Binding

Chromatin immunoprecipitation (ChIP) assays have demonstrated that **CINPA1** disrupts the binding of CAR to the promoter regions of its target genes.[1][2] By preventing CAR from occupying the xenobiotic response elements on genes like CYP2B6, **CINPA1** effectively blocks the initiation of gene transcription.[1] Importantly, **CINPA1** achieves this without altering the overall protein levels or the subcellular (nuclear) localization of CAR.[1][2]



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Caption: Mechanism of **CINPA1** action on the Constitutive Androstane Receptor (CAR).

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of **CINPA1**.

Cell-Based Reporter Gene Assays

- Objective: To quantify the inhibitory effect of **CINPA1** on CAR-mediated gene transcription.
- Methodology:

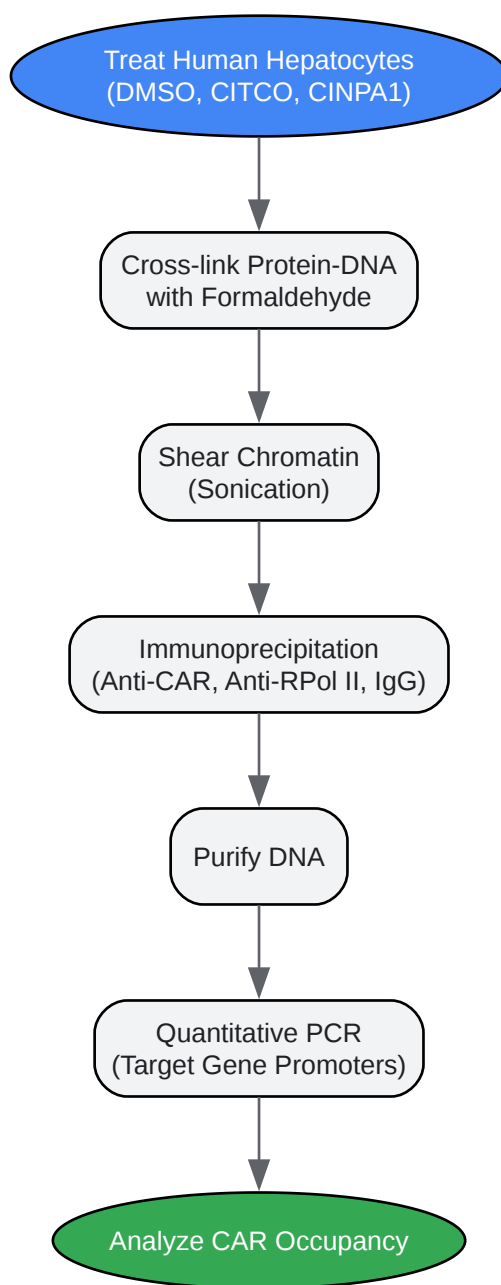
- HepG2 cells stably overexpressing hCAR1 (HepG2-hCAR1) are utilized.[\[1\]](#)
- Cells are transfected with a reporter plasmid containing a CAR-responsive promoter driving the expression of a luciferase gene (e.g., pG5luc). A second plasmid expressing Renilla luciferase is co-transfected for normalization.[\[1\]](#)
- Following transfection, cells are treated with varying concentrations of **CINPA1**, a known CAR agonist (e.g., CITCO), or a vehicle control (DMSO).[\[1\]](#)
- After a 24-hour incubation period, dual-luciferase activity is measured. Firefly luciferase values are normalized to Renilla luciferase values.[\[1\]](#)
- The percentage of CAR activation or inhibition is calculated relative to the control-treated cells.[\[1\]](#)

Mammalian Two-Hybrid Assays

- Objective: To assess the effect of **CINPA1** on the interaction between the CAR-LBD and transcriptional coregulators.
- Methodology:
 - HEK293T cells are co-transfected with three plasmids:
 - An expression plasmid for a fusion protein of the CAR-LBD and the VP16 activation domain (VP16AD-hCAR1).[\[1\]](#)
 - An expression plasmid for a fusion protein of a coregulator (e.g., SRC-1, TIF-2, SMRT α , or mNCoR) and the GAL4 DNA-binding domain (GAL4DBD-coregulator).[\[1\]](#)
 - A reporter plasmid containing the GAL4 upstream activation sequence driving luciferase expression (pG5luc).[\[1\]](#)
 - Transfected cells are treated with **CINPA1**, an agonist, or a vehicle control for 24 hours.[\[1\]](#)
 - Luciferase activity is measured and normalized. The "fold interaction" is calculated to represent the strength of the interaction between CAR-LBD and the coregulator.[\[1\]](#)

Chromatin Immunoprecipitation (ChIP) Assays

- Objective: To determine if **CINPA1** affects the recruitment of CAR to the promoter regions of its target genes in primary human hepatocytes.
- Methodology:
 - Freshly plated human hepatocytes are treated with DMSO, a CAR agonist (CITCO), **CINPA1**, or a combination thereof for a short duration (e.g., 45 minutes).[\[1\]](#)
 - Protein-DNA complexes are cross-linked using formaldehyde.
 - Chromatin is sheared by sonication, and immunoprecipitation is performed using antibodies against CAR, RNA polymerase II, or a control IgG.[\[1\]](#)
 - The precipitated DNA is purified and analyzed by quantitative real-time PCR (qPCR) using primers specific for the xenobiotic response elements in the promoter regions of CAR target genes (e.g., CYP2B6 and CYP3A4).[\[1\]](#)
 - CAR occupancy at the promoter is quantified relative to the input DNA.[\[1\]](#)



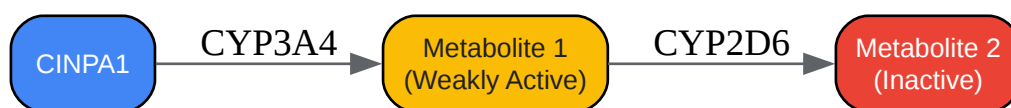
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Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

In Vitro Metabolism Assays

- Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of **CINPA1**.
- Methodology:

- **CINPA1** is incubated with human liver microsomes (HLMs) in the presence of an NADPH-generating system.[3]
- The reaction is terminated, and the mixture is analyzed by liquid chromatography-mass spectrometry (LC/MS) to identify metabolites.[3]
- To identify the specific CYP enzymes, **CINPA1** is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19, etc.).[3]
- The formation of metabolites (Met1 from **CINPA1**, and Met2 from Met1) is measured for each enzyme at different substrate concentrations.[3]
- The enzyme exhibiting the highest rate of metabolite formation is identified as the primary metabolizing enzyme.[3]



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Caption: Metabolic pathway of **CINPA1** in human liver microsomes.

Conclusion

CINPA1 represents a significant advancement in the development of selective pharmacological tools to study the biology of the Constitutive Androstane Receptor. Its high potency, specificity, and well-characterized mechanism of action make it an invaluable resource for investigating CAR's role in drug metabolism, toxicology, and disease. The detailed data and protocols provided in this guide are intended to facilitate its application in both basic research and translational drug development programs.

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